methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of various chemical derivatives, showcasing its versatility in chemical reactions. A study by Mohamed (2021) details the creation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions with various compounds. This indicates its potential as a building block in chemical synthesis.
Applications in Drug Discovery
- In the field of drug discovery, the benzo[d]thiazole component of the compound has been identified as crucial. Durcik et al. (2020) Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, Tomašič (2020) describe a pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, emphasizing their role as building blocks in medicinal chemistry. This suggests the compound's potential application in creating novel drug molecules.
Development of Antimicrobial Agents
- A study by Nural, Gemili, Ulger, Sarı, De Coen, Şahin (2018) highlights the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives with significant antimicrobial activity, suggesting the relevance of the thiazole component in antimicrobial research.
Potential in Antitumor Research
- Research on novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, as described by Queiroz, Calhelha, Vale-Silva, Pinto, São-José Nascimento (2010), indicates the potential antitumoral activities of related compounds. This could point towards applications in cancer research and therapy.
Exploration in Anti-inflammatory Agents
- Compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate have been synthesized for potential anti-inflammatory applications, as mentioned in a study by Moloney (2001). This indicates the relevance of thieno[2,3-b]pyridine derivatives in anti-inflammatory research.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCWZNXFCFIFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.